Vasorelaxant and Antiaggregatory Potency: SIN-1 vs. SNAP, SNP, and GTN
In a direct head-to-head comparison using rabbit aortic strips and human platelet-rich plasma, SIN-1 chloride demonstrated distinct vasorelaxant and antiaggregatory potencies relative to SNAP, sodium nitroprusside (SNP), and glyceryl trinitrate (GTN). The EC50 for vasorelaxation was 510.0 nM for SIN-1, compared to 305.7 nM for SNAP, 124.5 nM for SNP, and 64.0 nM for GTN [1]. For platelet aggregation inhibition, the IC50 values were 13.6 µM for SIN-1, 7.1 µM for SNAP, and 28.0 µM for SNP [1].
| Evidence Dimension | Vasorelaxant potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 510.0 nM |
| Comparator Or Baseline | SNAP EC50 = 305.7 nM; SNP EC50 = 124.5 nM; GTN EC50 = 64.0 nM |
| Quantified Difference | SIN-1 is 1.67-fold less potent than SNAP, 4.10-fold less potent than SNP, and 7.97-fold less potent than GTN as a vasorelaxant. |
| Conditions | Rabbit aortic strips superfused with Krebs buffer containing phenylephrine (100 nM) and indomethacin (5 µM) |
Why This Matters
Procurement decisions must account for the specific potency profile required; SIN-1 chloride offers moderate vasorelaxant potency with more balanced antiaggregatory activity compared to SNP's stark bias toward vasorelaxation.
- [1] Zembowicz, A., Swierkosz, T., & Gryglewski, R. J. (1990). Vasorelaxant and platelet-suppressant potencies of four NO-donors. Polish Journal of Pharmacology and Pharmacy, 42(3), 221-226. View Source
